2'-({[3-(2-furoylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid
Overview
Description
2'-({[3-(2-furoylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid, also known as FABP4 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the biphenylcarboxylic acid family and has been shown to have promising effects in the treatment of various diseases, including type 2 diabetes, atherosclerosis, and obesity.
Mechanism of Action
The mechanism of action of the 2'-({[3-(2-furoylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid inhibitor involves the inhibition of 2'-({[3-(2-furoylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid activity. 2'-({[3-(2-furoylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid is a protein that binds to fatty acids and plays a key role in the regulation of glucose and lipid metabolism. By inhibiting the activity of 2'-({[3-(2-furoylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid, the compound can improve glucose and lipid metabolism, leading to beneficial effects in the treatment of type 2 diabetes, atherosclerosis, and obesity.
Biochemical and Physiological Effects:
The 2'-({[3-(2-furoylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid inhibitor has been shown to have beneficial effects on glucose and lipid metabolism. It has been shown to improve insulin sensitivity, reduce inflammation, and decrease the accumulation of lipids in tissues. These effects make the compound a promising candidate for the treatment of type 2 diabetes, atherosclerosis, and obesity.
Advantages and Limitations for Lab Experiments
The 2'-({[3-(2-furoylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid inhibitor has several advantages for lab experiments. It is a well-studied compound that has been extensively characterized in vitro and in vivo. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations to using the compound in lab experiments. It can be expensive to synthesize, and it may not be suitable for all research applications.
Future Directions
There are several future directions for research on the 2'-({[3-(2-furoylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid inhibitor. One area of research could focus on optimizing the synthesis of the compound to make it more cost-effective and easier to produce. Another area of research could focus on developing new derivatives of the compound with improved potency and selectivity. Additionally, more research is needed to fully understand the mechanism of action of the 2'-({[3-(2-furoylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid inhibitor and its potential therapeutic applications.
Scientific Research Applications
The 2'-({[3-(2-furoylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid inhibitor has been extensively studied for its potential therapeutic applications. It has been shown to have beneficial effects in the treatment of type 2 diabetes, atherosclerosis, and obesity. The compound works by inhibiting the activity of 2'-({[3-(2-furoylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid, which is a protein that plays a key role in the regulation of glucose and lipid metabolism.
properties
IUPAC Name |
2-[2-[[3-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O5/c28-23(20-11-3-1-9-18(20)19-10-2-4-12-21(19)25(30)31)26-16-7-5-8-17(15-16)27-24(29)22-13-6-14-32-22/h1-15H,(H,26,28)(H,27,29)(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXNNPVNFMJHNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-({3-[(Furan-2-ylcarbonyl)amino]phenyl}carbamoyl)biphenyl-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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